molecular formula C15H18N4O2 B11373354 N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11373354
M. Wt: 286.33 g/mol
InChI Key: DSYFCRAUQLZZJP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by its unique triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) salts under mild conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group is typically introduced via a hydroxymethylation reaction, which can be achieved using formaldehyde and a base.

    Formation of the Carboxamide: The carboxamide functionality is introduced through an amidation reaction, often using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of primary or secondary amines from the carboxamide group.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications of this structure can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-methylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
  • N-cyclopropyl-2-(4-ethylphenyl)-5-(methyl)-2H-1,2,3-triazole-4-carboxamide
  • N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its functional groups. The presence of the cyclopropyl group, the hydroxymethyl group, and the triazole ring in a single molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

N-cyclopropyl-2-(4-ethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-2-10-3-7-12(8-4-10)19-17-13(9-20)14(18-19)15(21)16-11-5-6-11/h3-4,7-8,11,20H,2,5-6,9H2,1H3,(H,16,21)

InChI Key

DSYFCRAUQLZZJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NC3CC3)CO

Origin of Product

United States

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